N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide
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Overview
Description
Scientific Research Applications
Receptor Binding and Anxiety Reduction
One study explored the receptor occupancy of DMP696, a pyrazole derivative, as a corticotropin-releasing factor 1 (CRF1) antagonist. It highlighted its potential in anxiety treatment through receptor binding efficiency and behavioral efficacy in animal models. The relationship between drug exposure, receptor occupancy, and anxiolytic efficacy was analyzed, suggesting its implications for understanding receptor-targeted therapies (Li et al., 2003).
Allergic Reactions and Diagnostics
Another study focused on the detection of IgE antibodies specific to pyrazoline drugs, which are structurally related to pyrazole compounds. This research is significant for diagnosing drug sensitivities and understanding IgE-mediated hypersensitivity reactions (Zhu et al., 1992).
Environmental Exposure and Health Impact
Research on the environmental exposure to pyrethroids, which include pyrazole derivatives, revealed widespread chronic exposure in children. The study's findings are crucial for public health policy regarding the regulation and use of these chemicals (Babina et al., 2012).
Cancer Treatment and Chemosensitivity Testing
The MTT chemosensitivity test, used to evaluate the efficacy of anticancer drugs including pyrazole derivatives, demonstrates its clinical usefulness in selecting appropriate chemotherapy drugs, thereby potentially improving patient survival in gastric cancer cases (Nakamura et al., 2006).
Future Directions
The study of pyrazole compounds is a rich field with many potential future directions. These compounds have applications in medicinal chemistry, materials science, and other areas . The future study of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide” would likely involve a detailed investigation of its synthesis, properties, and potential applications.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-6-8-14(9-7-12)23(21,22)10-4-5-16(20)17-15-11-13(2)18-19(15)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALIBJYWPBSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.